molecular formula C19H16N2O5S B12683652 Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate CAS No. 142443-61-6

Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate

Cat. No.: B12683652
CAS No.: 142443-61-6
M. Wt: 384.4 g/mol
InChI Key: OFEUFYXFLXBLMQ-UHFFFAOYSA-N
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Description

Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate is a complex organic compound with the molecular formula C₁₉H₁₆N₂O₅S and a molecular weight of 384.406 g/mol . This compound is known for its unique structure, which includes a diazonium group, a sulfonyl group, and a naphthalene ring system. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate typically involves the reaction of acetaldehyde with 3-methylphenol and 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonate under controlled conditions . The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the diazonium group. The reaction mixture is then cooled to precipitate the desired product, which is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactions. The reactants are mixed in a reactor vessel, and the reaction is monitored for temperature and pH to ensure optimal conditions. The product is then isolated through filtration and dried under vacuum to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter biological activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate is unique due to its combination of a diazonium group, a sulfonyl group, and a naphthalene ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

CAS No.

142443-61-6

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

acetaldehyde;2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate

InChI

InChI=1S/C17H12N2O4S.C2H4O/c1-11-4-2-5-12(10-11)23-24(21,22)16-7-3-6-14-13(16)8-9-15(19-18)17(14)20;1-2-3/h2-10H,1H3;2H,1H3

InChI Key

OFEUFYXFLXBLMQ-UHFFFAOYSA-N

Canonical SMILES

CC=O.CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N

Origin of Product

United States

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